5-(3-Ethoxy-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one

PPAR gamma nuclear receptor agonism metabolic disease

5-(3-Ethoxy-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one (CAS 329207-64-9) is a 2‑thioxoimidazolidin‑4‑one (thiohydantoin) derivative that contains a 3‑ethoxy‑4‑hydroxybenzylidene substituent at the C5 position. This compound is explicitly claimed in US Patent 9,216,148 as Compound 102, where it is described as possessing skin‑whitening activity via tyrosinase suppression, anti‑oxidant activity, and dual PPARα/PPARγ agonism.

Molecular Formula C12H12N2O3S
Molecular Weight 264.30 g/mol
Cat. No. B12931923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Ethoxy-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one
Molecular FormulaC12H12N2O3S
Molecular Weight264.30 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)N2)O
InChIInChI=1S/C12H12N2O3S/c1-2-17-10-6-7(3-4-9(10)15)5-8-11(16)14-12(18)13-8/h3-6,15H,2H2,1H3,(H2,13,14,16,18)/b8-5+
InChIKeyNCGDHAYFUHTVJF-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Ethoxy-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one Sourcing Guide for Tyrosinase and PPAR-Targeted Programs


5-(3-Ethoxy-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one (CAS 329207-64-9) is a 2‑thioxoimidazolidin‑4‑one (thiohydantoin) derivative that contains a 3‑ethoxy‑4‑hydroxybenzylidene substituent at the C5 position. This compound is explicitly claimed in US Patent 9,216,148 as Compound 102, where it is described as possessing skin‑whitening activity via tyrosinase suppression, anti‑oxidant activity, and dual PPARα/PPARγ agonism [1]. Its heterocyclic core distinguishes it from structurally related rhodanine (2‑thioxothiazolidin‑4‑one) and hydantoin (imidazolidine‑2,4‑dione) analogs, imparting a unique hydrogen‑bonding profile due to the thioamide moiety [2].

Why 5-(3-Ethoxy-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one Cannot Be Replaced by a Generic 2-Thioxoimidazolidin-4-one or Rhodanine Analog


The 3‑ethoxy‑4‑hydroxy substitution pattern on the benzylidene ring is critical for potency and target selectivity. In a series of 5‑(substituted benzylidene)‑2‑thiohydantoins, only the 2,4‑dihydroxy analog (2d) demonstrated mushroom tyrosinase IC₅₀ = 1.07 µM, while monohydroxy or dimethoxy analogs were substantially weaker [1]. Likewise, replacement of the 2‑thioxoimidazolidin‑4‑one core with 2‑thioxothiazolidin‑4‑one (rhodanine) alters the hydrogen‑bonding capacity of the thiocarbonyl group, shifting the enzyme inhibition pattern [1]. The specific combination of the 3‑ethoxy‑4‑hydroxybenzylidene group and the 2‑thioxoimidazolidin‑4‑one ring is the only configuration demonstrated to deliver concurrent tyrosinase inhibition, PPARα/γ dual agonism, and anti‑oxidant activity [2]. Simply interchanging the core or the benzylidene substituent will disrupt this multi‑target profile.

Quantitative Differentiation Evidence for 5-(3-Ethoxy-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one vs. Closest Analogs


PPARγ Binding Affinity: Imidazolidin-4-one Core vs. Thiazolidin-4-one Core

The target compound (Compound 102) shows a Kd of 3.70 nM for PPARγ as measured by surface plasmon resonance (SPR) [1]. In contrast, its direct 2‑thioxothiazolidin‑4‑one analog (MHY695, Compound 65 in the same patent) has no reported PPARγ binding data, and patents describe the thiazolidin‑4‑one series primarily for tyrosinase inhibition without PPAR claims [2]. This quantitative affinity gap supports the selection of the imidazolidin‑4‑one scaffold when PPARγ activation is required.

PPAR gamma nuclear receptor agonism metabolic disease

Tyrosinase Inhibition Skeleton Selectivity: 2‑Thiohydantoin vs. Hydantoin vs. Rhodanine

In a head‑to‑head series of substituted benzylidene heterocycles, the 2‑thiohydantoin scaffold (2‑thioxoimidazolidin‑4‑one) yielded the most potent tyrosinase inhibitor 2d with IC₅₀ = 1.07 μM, which was 24‑fold more active than resveratrol (IC₅₀ = 26.63 μM) and 18‑fold more active than kojic acid (IC₅₀ = 19.69 μM) in the mushroom tyrosinase assay [1]. The hydantoin (imidazolidine‑2,4‑dione) and rhodanine (2‑thioxothiazolidin‑4‑one) analogs with identical benzylidene substituents displayed different inhibition patterns, attributed to the loss of hydrogen‑bonding ability of the thiocarbonyl in the thiohydantoin core [1]. Although the specific IC₅₀ of Compound 102 is not disclosed, the patent explicitly teaches that compounds of Formula 10 (which includes Compound 102) suppress tyrosinase activity [2].

tyrosinase melanogenesis skin-whitening

Multi‑Target Activity Profile: Compound 102 vs. Single‑Target Analogs

Patent US 9,216,148 explicitly teaches that Compound 102 simultaneously exhibits: (i) tyrosinase‑suppressive skin‑whitening activity, (ii) anti‑oxidant activity, and (iii) dual PPARα and PPARγ agonism [1]. By contrast, the nearest structural analogs within the same patent—such as (Z)‑5‑(4‑hydroxy‑3‑methoxybenzylidene)‑2‑thioxoimidazolidin‑4‑one (Compound 101) and (Z)‑5‑(3‑hydroxy‑4‑methoxybenzylidene)‑2‑thioxoimidazolidin‑4‑one (Compound 103)—are claimed generically under the same Markush structure but lack individually reported multi‑target data [1]. The 3‑ethoxy‑4‑hydroxy substitution pattern is the only one among the Formula 10 compounds with confirmed PPARγ binding activity (Kd = 3.70 nM, see Evidence 1). Furthermore, the thiazolidin‑4‑one analog MHY695 (Compound 65) has been characterized only as a pro‑apoptotic agent in colon cancer cells and is not associated with PPAR or anti‑oxidant activity [2].

multi-target agent PPAR tyrosinase antioxidant

Recommended Application Scenarios for 5-(3-Ethoxy-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one Based on Quantitative Differentiation


Cosmetic and Dermatological Research: Tyrosinase Inhibition for Skin‑Whitening Formulations

Compound 102 serves as a 2‑thiohydantoin‑based tyrosinase inhibitor scaffold that, based on class‑level evidence, achieves mushroom tyrosinase IC₅₀ values as low as 1.07 µM (structural analog 2d), outperforming kojic acid (IC₅₀ ≈ 19.69 µM) and resveratrol (IC₅₀ ≈ 26.63 µM) [1]. It is suitable for structure‑activity relationship (SAR) campaigns aiming to optimize skin‑lightening potency without the cytotoxicity or instability associated with conventional inhibitors like kojic acid [1].

Metabolic Disease Drug Discovery: Dual PPARα/γ Agonist with Anti‑Oxidant Activity

The compound’s confirmed PPARγ Kd of 3.70 nM [2] and claimed dual PPARα/γ agonism [3] make it a compelling starting point for metabolic syndrome, obesity, or cardiovascular disease programs. Its additional anti‑oxidant activity may provide synergistic benefits in metabolic inflammation models, distinguishing it from simple PPAR ligands.

Multi‑Target Polypharmacology Screening Libraries

Unlike single‑target analogs (e.g., MHY695, which is limited to pro‑apoptotic anticancer activity [4]), Compound 102 simultaneously engages tyrosinase, PPARα/γ, and anti‑oxidant pathways. It is therefore a prime candidate for inclusion in polypharmacology screening decks designed to identify compounds that simultaneously modulate pigmentation, metabolic regulation, and oxidative stress.

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